Product packaging for 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione(Cat. No.:)

2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13684741
M. Wt: 250.29 g/mol
InChI Key: LCAYUWRPSSQIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H14O2 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O2 B13684741 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-(2-ethylphenyl)indene-1,3-dione

InChI

InChI=1S/C17H14O2/c1-2-11-7-3-4-8-12(11)15-16(18)13-9-5-6-10-14(13)17(15)19/h3-10,15H,2H2,1H3

InChI Key

LCAYUWRPSSQIDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Overview of Research Trajectories for 2 Substituted Indene 1,3 2h Diones

The functionalization of the indene-1,3(2H)-dione core at the 2-position has been a primary focus of research, as the substituent at this position significantly influences the molecule's chemical properties and biological activity. A common and efficient method for introducing a wide variety of substituents at this position is the Knoevenagel condensation of 1,3-indandione (B147059) with various aldehydes. sums.ac.iracs.org This reaction has been a cornerstone in the synthesis of a large library of 2-arylidene-1H-indene-1,3(2H)-diones.

Research in this area has generally progressed along several key trajectories:

Synthesis and Methodology Development : A significant body of work has been dedicated to developing efficient and environmentally benign synthetic methods for 2-substituted indandiones. This includes the use of various catalysts and reaction conditions to improve yields and reduce reaction times. acs.org

Structure-Activity Relationship (SAR) Studies : Researchers have systematically modified the substituent at the 2-position to understand how different functional groups and their positions on an aromatic ring affect the biological activity of the molecule. These studies are crucial for the rational design of more potent and selective compounds.

Exploration of Diverse Biological Activities : As new derivatives are synthesized, they are often screened against a wide range of biological targets to identify novel therapeutic applications. This has led to the discovery of indandione derivatives with potential applications in various disease areas. sums.ac.irpensoft.net

The ongoing research into 2-substituted indene-1,3(2H)-diones highlights the continued interest in this class of compounds and their potential to yield new discoveries in both chemistry and medicine.

Scope and Academic Relevance of Studying 2 2 Ethylphenyl 1h Indene 1,3 2h Dione

Established Synthetic Pathways for Indene-1,3(2H)-dione Derivatives

The core structure of 2-aryl-1H-indene-1,3(2H)-diones is typically assembled through the condensation of an indane-1,3-dione precursor with an appropriate aldehyde. Over the years, various established methods have been refined to improve yields, purity, and reaction conditions.

Condensation Reactions Involving Indane-1,3-dione Precursors

The most common and direct route to synthesize 2-aryl-1H-indene-1,3(2H)-diones, including the target compound this compound, is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of indane-1,3-dione with an aromatic aldehyde, in this case, 2-ethylbenzaldehyde.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and in the presence of a basic catalyst like piperidine (B6355638) or sodium hydroxide. The active methylene (B1212753) group of indane-1,3-dione acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding 2-arylmethylene-1H-indene-1,3(2H)-dione. Subsequent reduction of the exocyclic double bond would yield the final saturated product.

A general scheme for this reaction is presented below:

Step 1: Knoevenagel Condensation

Indane-1,3-dione + 2-Ethylbenzaldehyde → 2-(2-ethylbenzylidene)-1H-indene-1,3(2H)-dione

Step 2: Reduction (if required for the saturated derivative)

2-(2-ethylbenzylidene)-1H-indene-1,3(2H)-dione → this compound

Various studies have explored different catalysts and reaction conditions to optimize the synthesis of related 2-aryl-1H-indene-1,3(2H)-diones. For instance, reactions can be performed under reflux in ethanol with a catalytic amount of acetic acid. sums.ac.ir

Representative Examples of Knoevenagel Condensation for 2-Aryl-1H-indene-1,3(2H)-dione Derivatives
Aromatic AldehydeCatalyst/SolventReaction ConditionsYield (%)Reference
BenzaldehydePiperidine/EthanolReflux84 sums.ac.ir
4-HydroxybenzaldehydeAcetic Acid/EthanolReflux54 sums.ac.ir
2-MethoxybenzaldehydeAcetic Acid/EthanolReflux80 sums.ac.ir
3-NitrobenzaldehydePiperidine/Benzyl Alcohol90°C, 4-5 hours98 iajps.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the indane-1,3-dione scaffold is a versatile component in various MCRs to generate a library of derivatives. researchgate.netnih.gov

For example, a three-component reaction involving an aromatic aldehyde, indane-1,3-dione, and another nucleophile can lead to the formation of more complex heterocyclic systems fused to the indanedione core. benthamscience.com The Passerini reaction of indane-1,2,3-trione with isocyanides and carboxylic acids is another example of an MCR that produces sterically congested 2,2-disubstituted indane-1,3-dione derivatives in excellent yields. researchgate.net These approaches highlight the potential for developing novel MCRs for the synthesis of the target compound and its analogues.

Catalyst-Mediated Synthesis (e.g., Ionic Liquid Catalysis, Metal Catalysis)

To improve reaction efficiency, reduce environmental impact, and facilitate catalyst recovery, various catalyst-mediated synthetic methods have been developed for indene-1,3(2H)-dione derivatives.

Ionic Liquid Catalysis: Ionic liquids (ILs) have emerged as green and reusable alternatives to conventional organic solvents and catalysts. lidsen.com For the synthesis of 2-arylidenindane-1,3-diones, a task-specific ionic liquid, 2-hydroxyethylammonium formate (B1220265) (2-HEAF), has been shown to efficiently catalyze the condensation of indane-1,3-dione with various aldehydes at room temperature without the need for a solvent. acs.orgacs.org This method is characterized by high yields, short reaction times, and the reusability of the ionic liquid.

Ionic Liquid-Catalyzed Synthesis of 2-Arylidenindane-1,3-diones
AldehydeCatalystReaction ConditionsTimeYield (%)Reference
Benzaldehyde2-HEAFRoom Temperature<1 min98 acs.org
4-Chlorobenzaldehyde2-HEAFRoom Temperature<1 min96 acs.org
4-Methylbenzaldehyde2-HEAFRoom Temperature<1 min95 acs.org
4-Methoxybenzaldehyde2-HEAFRoom Temperature<1 min94 acs.org

Metal Catalysis: Transition metal catalysts, particularly palladium-based systems, have been employed for the α-arylation of indane-1,3-dione. A complex of tBu-XPhos with bis(acetonitrile)dichloropalladium(II) has been shown to catalyze the direct α-arylation of indane-1,3-dione with a broad spectrum of aryl iodides and aryl triflates, providing excellent yields of 2-substituted aryl/heteroaryl indene-1,3-diones. organic-chemistry.org This method offers a direct route to the target compound by using 1-iodo-2-ethylbenzene as the arylating agent.

Novel and Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods that minimize waste, avoid hazardous solvents, and reduce energy consumption.

Solvent-Free Synthesis Techniques

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile organic solvents. The condensation of indane-1,3-dione with aromatic aldehydes can be effectively carried out under solvent-free conditions by grinding the reactants together, sometimes in the presence of a solid catalyst like magnesium oxide or silica (B1680970) gel. acs.org This method is simple, efficient, and environmentally friendly.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool for accelerating chemical reactions. scielo.org.za The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govmdpi.comnih.gov The synthesis of 2-arylidenindane-1,3-diones has been successfully achieved using microwave irradiation in water, offering a green and efficient alternative to conventional heating methods. acs.org This technique has been applied to the synthesis of various heterocyclic compounds and can be adapted for the synthesis of this compound. researchgate.net

Comparison of Conventional and Microwave-Assisted Synthesis
ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of 2-arylidenindane-1,3-dionesReflux in ethanol for several hoursIrradiation in water for a few minutes acs.org
Synthesis of 1,2,4-triazol-3-one derivativesConventional heating for hoursMicrowave irradiation for 10-20 minutes with improved yields scielo.org.za

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to conventional methods for preparing 1,3-indandione derivatives. nih.gov This approach often results in high-purity products and allows for better control over the reaction process. nih.gov A key electrochemical strategy involves the oxidation of catechol derivatives to generate reactive o-benzoquinones. In the presence of a 2-aryl-1,3-indandione, which acts as a nucleophile, a Michael addition reaction occurs, leading to the formation of a new carbon-carbon bond at the 2-position of the indandione ring. nih.gov

The fundamental reaction involves the electrochemical oxidation of a catechol to an o-benzoquinone, which then undergoes a Michael addition with the enolate form of a 2-aryl-1,3-indandione. nih.gov This process has been successfully employed for the synthesis of various 2-substituted indandione derivatives. nih.gov While a specific electrochemical synthesis for this compound is not detailed in the reviewed literature, the established methodology for other 2-aryl derivatives provides a viable synthetic route.

Table 1: Examples of Electrochemically Synthesized 1,3-Indandione Derivatives

Nucleophile (2-Aryl-1,3-indandione) Catechol Derivative Resulting Product
2-Phenyl-1,3-indandione Catechol 2-(3,4-Dihydroxyphenyl)-2-phenyl-1H-indene-1,3(2H)-dione
2-(4-Chlorophenyl)-1,3-indandione 4-Methylcatechol 2-(3,4-Dihydroxy-5-methylphenyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione

This table is illustrative of the types of derivatives that can be synthesized via this electrochemical method.

Functionalization Strategies at the Indene-1,3(2H)-dione Core

The 1,3-indandione nucleus is a versatile scaffold that allows for extensive chemical modifications at three primary locations: the active methylene group (C-2), the two ketone groups, and the fused phenyl ring. nih.gov

Chemical Modifications at the Methylene Group

The methylene group at the C-2 position is positioned between two electron-withdrawing carbonyl groups, rendering the protons highly acidic and the carbon atom nucleophilic. nih.govwikipedia.org This reactivity is central to many functionalization strategies. nih.gov

Knoevenagel Condensation: A prominent reaction at the C-2 position is the Knoevenagel condensation with aldehydes and ketones. nih.govijpsr.com This reaction is typically catalyzed by a weak base, such as piperidine, and results in the formation of 2-arylidene or 2-alkylidene derivatives. nih.govnih.gov This method is widely used to synthesize a variety of functionalized indandiones. researchgate.netresearchgate.net

Halogenation: The active methylene group can be readily halogenated. Dihalogenation can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in ethanol, affording 2,2-dichloro- or 2,2-dibromo-1,3-indandione in high yields. nih.gov Green synthetic approaches using mechanical ball milling with reagents such as trichloroisocyanuric acid have also been developed. nih.gov

Cyanation and Nitration: A cyano group can be introduced at the C-2 position by reacting 1,3-indandione with acetonitrile (B52724) in the presence of a strong base like sodium methoxide. encyclopedia.pub Similarly, nitration of the methylene group can be accomplished using nitric acid. nih.gov

Acylation: Direct C2 acylation of 1,3-indandiones can be achieved under mild conditions using a carboxylic acid in the presence of 4-(dimethylamino)pyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov This method is compatible with a diverse range of carboxylic acids and substituted 1,3-indandiones. nih.gov

Table 2: Selected Chemical Modifications at the Methylene Group of 1,3-Indandione

Reaction Type Reagents and Conditions Product Type
Knoevenagel Condensation Aromatic aldehyde, piperidine, ethanol 2-Arylidene-1,3-indandione
Bromination N-Bromosuccinimide, ethanol 2,2-Dibromo-1,3-indandione
Cyanation Acetonitrile, sodium methoxide 2-Cyano-1,3-indandione

Derivatization via Ketone Groups

The two ketone groups of the 1,3-indandione core also serve as sites for various chemical transformations.

Functionalization with Malononitrile: The ketone groups can undergo Knoevenagel condensation with active methylene compounds like malononitrile. nih.gov Depending on the reaction conditions, this can lead to the formation of dicyano- or tetracyano-substituted derivatives, which enhances the electron-accepting properties of the molecule. nih.gov

Photochemical Reactions: 2-Substituted 1,3-indandione derivatives are known to undergo photochemical rearrangement to form phthalides. rsc.orgrsc.org In spiro-1,3-indandiones containing a nearby carbon-carbon double bond, a variety of other intramolecular photochemical reactions can occur, including 1,3-acyl shifts and intramolecular Paternò–Büchi reactions. rsc.orgrsc.org

Formation of Heterocyclic Systems: The ketone groups can be used to construct fused heterocyclic rings. For instance, reaction with hydrazinecarboxamide followed by treatment with N-aryl-2-oxopropane-hydrazonoyl chlorides can yield bis-thiazoles. nih.govmdpi.com Similarly, reaction with ethyl (N-arylhydrazono)chloroacetate can produce bis-thiazolidinones. nih.govmdpi.com The Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide, is a classical method for synthesizing thiophenes and can be applied to derivatives of 1,3-indandione. semanticscholar.orgpharmaguideline.com

Introduction of Various Substituents on the Phenyl Moiety

Introducing substituents directly onto the phenyl ring of the pre-formed 1,3-indandione core is challenging. nih.gov Therefore, modifications to the phenyl moiety are typically achieved by using appropriately substituted precursors in the initial synthesis of the indandione ring. nih.gov

From Substituted Phthalic Anhydrides: A common route to phenyl-substituted 1,3-indandiones involves the condensation of substituted phthalic anhydrides with reagents like ethyl acetoacetate. nih.gov This method has been used to prepare a range of halogenated 1,3-indandiones. nih.gov For phthalic anhydrides bearing electron-withdrawing groups, condensation with malonic acid in pyridine (B92270) is an effective strategy. nih.gov

Palladium-Catalyzed Carbonylative Annulation: A modern approach for the synthesis of 2-substituted indene-1,3(2H)-diones involves a palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones. organic-chemistry.org This method utilizes phenyl formate as a carbon monoxide source and demonstrates a broad substrate scope, accommodating various substituents on the phenyl ring. organic-chemistry.org

Table 3: Precursor-Based Strategies for Phenyl Ring Functionalization

Precursor Reaction Type of Substituent Introduced
Halogenated Phthalic Anhydride Condensation with ethyl acetoacetate Halogens (e.g., Cl, Br)

Investigation of Key Reaction Intermediates

The reactions involving the indene-1,3-dione system proceed through several key intermediates that dictate the final product structure. A crucial intermediate is the enolate anion of 1,3-indandione. wikipedia.org The acidity of the methylene protons at the C-2 position facilitates the formation of this enolate, which is stabilized by the delocalization of the negative charge onto the two adjacent carbonyl groups. This enolate is a potent nucleophile and is central to many of the condensation and substitution reactions of the indene-1,3-dione core. wikipedia.orgnih.gov

In the formation of 2-arylidene-1,3-indanediones via the Knoevenagel condensation, the reaction is proposed to proceed through an intermediate generated by the nucleophilic attack of the indene-1,3-dione enolate on the aldehyde. acs.org

Furthermore, in phosphine-catalyzed annulation reactions of 2-arylidene-1,3-indanediones with allenoates, zwitterionic intermediates are generated. These are formed by the attack of the phosphine (B1218219) catalyst on the allenoate, creating a dipole that then reacts with the 2-arylidene-1,3-indanedione.

In certain copper-catalyzed reactions for the synthesis of C-2 substituted indolin-3-ones from azide-tethered iodonium (B1229267) ylides, an electrophilic C-acylimine intermediate is formed. This intermediate then allows for the addition of a wide range of nucleophiles. researchgate.net

Detailed Mechanistic Pathways of Formation Reactions

The synthesis of 2-aryl-1H-indene-1,3(2H)-diones and their arylidene analogues can be achieved through several mechanistic pathways.

A primary method for the synthesis of 2-arylidene-1,3-indanediones is the Knoevenagel condensation . nih.govresearchgate.net This reaction involves the base-catalyzed condensation of 1,3-indandione with an aromatic aldehyde. The proposed mechanism for this reaction, particularly when catalyzed by a task-specific ionic liquid like 2-hydroxyethylammonium formate (2-HEAF), involves a dual catalytic role of the ionic liquid. The acidic fragment of the IL protonates the carbonyl group of the aldehyde, making it more electrophilic. Simultaneously, the basic fragment of the IL deprotonates the C-2 position of the 1,3-indandione to form the active enolate. This enolate then undergoes a nucleophilic attack on the activated aldehyde, followed by dehydration to yield the 2-arylidene-1,3-indanedione. acs.org

Palladium-catalyzed reactions offer another versatile route. One such method is the direct α-arylation of indane-1,3-dione with aryl halides or triflates, catalyzed by a palladium complex. organic-chemistry.org Another palladium-catalyzed approach is the intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones, which provides an efficient synthesis of 2-substituted indene-1,3(2H)-diones. organic-chemistry.org The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the enolate of indane-1,3-dione, and subsequent reductive elimination to yield the 2-aryl-1,3-indandione and regenerate the Pd(0) catalyst. nih.govresearchgate.net

The foundational synthesis of the indane-1,3-dione core itself typically proceeds via a Claisen condensation . This involves the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate (B1215562) under basic conditions, forming a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate. Subsequent hydrolysis and decarboxylation under acidic conditions yield the indane-1,3-dione. nih.gov

Reactivity Profiling of the Indene-1,3(2H)-dione System

The indene-1,3(2H)-dione system possesses a unique reactivity profile characterized by both electrophilic and nucleophilic centers. researchgate.net The C-2 position is a nucleophilic site due to the acidity of its protons and the ability to form a stable enolate. wikipedia.org Conversely, the carbonyl carbons are electrophilic and susceptible to nucleophilic attack. In 2-arylidene-1,3-indanedione analogues, the exocyclic double bond introduces an additional site of reactivity, acting as a Michael acceptor and a dienophile in cycloaddition reactions. acs.org

The indene-1,3-dione core readily undergoes electrophilic reactions , particularly at the C-2 position. Halogenation, for instance, can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield 2-halo- and 2,2-dihalo-1,3-indandiones. encyclopedia.pub

The system is also highly susceptible to nucleophilic reactions . The C-2 position, after deprotonation, acts as a potent nucleophile in various C-C bond-forming reactions. nih.gov Furthermore, in 2-arylidene derivatives, the β-carbon of the α,β-unsaturated system is electrophilic and readily undergoes Michael addition with a variety of nucleophiles. For example, the addition of amines like dimethylamine, ethylamine, morpholine, and piperidine to 2-arylideneindanediones has been reported. acs.org

2-Arylidene-1,3-indanediones are versatile substrates in cycloaddition reactions , serving as dienophiles or dipolarophiles to construct a variety of heterocyclic and spirocyclic systems. researchgate.netresearchgate.net These reactions are a powerful tool for the synthesis of complex molecular architectures.

In [3+2] cycloaddition reactions , 2-arylidene-1,3-indanediones can react with 1,3-dipoles such as azomethine ylides to form spiro[indene-2,3'-pyrrolidines]. researchgate.net Another example involves the reaction with nitrile oxides, which can lead to the formation of spiro-isoxazole derivatives. nih.gov The reaction of 2-arylidene-1,3-indanediones with ethyl 2,3-butadienoate, catalyzed by triphenylphosphine, yields functionalized spirocyclic cyclopentenes.

[4+2] cycloaddition reactions , or Diels-Alder reactions, are also prevalent. In some instances, 2-arylidene-1,3-indanediones can act as heterodienes. acs.org More commonly, they serve as dienophiles. For example, a cascade Knoevenagel/aza-Diels-Alder reaction of 1,3-indanedione, aromatic aldehydes, and ammonium (B1175870) acetate leads to the formation of spiroindenotetrahydropyridine derivatives. mdpi.com

The following table summarizes some examples of heterocycles synthesized from 2-arylidene-1,3-indanedione analogues.

Reagent(s)Reaction TypeResulting Heterocycle
Azomethine ylides[3+2] CycloadditionSpiro[indene-2,3'-pyrrolidines]
Nitrile oxides[3+2] CycloadditionSpiro-isoxazoles
Ethyl 2,3-butadienoate[3+2] CycloadditionSpirocyclic cyclopentenes
Vinylethylene carbonates[3+2] CycloadditionSpirocyclic 1,3-indanedione derivatives
Ammonium acetate, aromatic aldehydesKnoevenagel/aza-Diels-AlderSpiroindenotetrahydropyridines

The indene-1,3-dione skeleton can undergo fascinating ring-expansion and ring-contraction transformations , leading to the formation of larger or smaller ring systems.

A notable ring-expansion reaction involves the treatment of indene-1,3-dione with alkynyl ketones under transition-metal-free conditions. This reaction proceeds through a C-C σ-bond activation and provides an efficient route to synthesize benzoannulated seven-membered rings. nih.govresearchgate.net Another example is the novel ring cyclization–expansion reaction of 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione upon selective catalytic hydrogenation of the pyridine ring, which yields a nine-membered nitrogen-containing heterocycle. researchgate.net Hydrazinolysis of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione also leads to a ring expansion followed by a transannular cyclization. researchgate.net

While less common, ring-contraction has also been observed. For instance, the pyrolysis of 2-diazo-1,3-indanedione can lead to the formation of benzocyclobutenone-2-carboxylates via a ketene (B1206846) intermediate, representing a contraction of the five-membered ring.

Structure Activity Relationship Sar Studies of 2 2 Ethylphenyl 1h Indene 1,3 2h Dione Derivatives

Systematic Modification of the 2-Aryl Substituent and its Impact on Activity

The nature and position of substituents on the 2-aryl ring of 2-aryl-1H-indene-1,3(2H)-dione derivatives play a pivotal role in determining their biological activity. Early research into this class of compounds identified the phenyl group at the 2-position as a key pharmacophore for anticoagulant activity.

The electronic properties of the substituents also contribute to the activity. The introduction of either nucleophilic or electrophilic groups on the phenyl ring has been shown to alter the anticoagulant action of 2-phenyl-1,3-indandione derivatives. nih.gov

The following table summarizes the general impact of aryl substituents on the activity of 2-aryl-1,3-indandione derivatives based on available literature.

Substituent PositionSubstituent TypeGeneral Impact on Anticoagulant Activity
Para (4')Electron-donating (e.g., -OCH3)Can either increase or decrease activity depending on the specific group.
Para (4')Electron-withdrawing (e.g., -Cl, -Br)Often leads to potent anticoagulant activity.
Ortho (2')Alkyl (e.g., -CH3, -C2H5)Likely to introduce steric effects that can modulate activity.
Meta (3')VariousEffects are variable and less systematically studied.

Influence of Substituents on the Indene (B144670) Core

Modifications to the 1H-indene-1,3(2H)-dione nucleus itself also have a profound effect on the biological profile of these compounds. The indene core serves as a rigid scaffold, and the introduction of substituents can alter its electronic properties and steric profile.

The table below outlines the influence of substituents on the indene core on the activity of 2-aryl-1,3-indandione derivatives.

Position of SubstitutionSubstituent TypeGeneral Impact on Biological Activity
5-positionHalogen (-Cl, -Br)Can enhance anticoagulant activity.
5-positionNitro (-NO2)Modulates electronic properties, potentially affecting activity.
4-positionVariousLess commonly studied, effects are not well-established.
6-positionVariousLess commonly studied, effects are not well-established.
7-positionVariousLess commonly studied, effects are not well-established.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of 2-aryl-1H-indene-1,3(2H)-dione derivatives is a critical determinant of their biological activity. The relative orientation of the 2-aryl group with respect to the planar indene core can significantly influence how the molecule fits into the active site of its target protein.

For 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione, the presence of the ortho-ethyl group is expected to impose significant steric hindrance, forcing the phenyl ring to adopt a non-coplanar orientation with the indene-1,3-dione ring system. This twisting of the molecule could be a key factor in its interaction with biological receptors. A perpendicular or near-perpendicular arrangement of the two ring systems has been observed in the crystal structures of some ortho-substituted N-aryl imides, a related class of compounds. pensoft.net

The conformational flexibility of these molecules is also an important consideration. mdpi.com While the indene core is rigid, the bond connecting the phenyl ring allows for rotation. The energy barrier to this rotation will be influenced by the size and nature of the ortho-substituent. A higher energy barrier would result in more defined, stable conformers, which could have different affinities for the biological target. Understanding the preferred conformation and the dynamics of conformational change is therefore essential for rational drug design. unifi.it

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. While specific DFT studies on 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione are not available in the cited literature, extensive research on the parent compound, 2-phenyl-1H-indene-1,3(2H)-dione, provides a strong basis for understanding its properties. scispace.comresearchgate.net Calculations for this parent compound have been performed using the B3LYP functional with a 6-311++G(d,p) basis set, offering a detailed look at its geometry and electronic characteristics. scispace.com

Geometry optimization calculations are crucial for determining the most stable three-dimensional conformation of a molecule. For the related 2-phenyl-1H-indene-1,3(2H)-dione, DFT calculations reveal a non-planar structure. scispace.com The plane of the phenyl ring is nearly perpendicular to the mid-plane of the bicyclic indene-1,3-dione moiety. scispace.com

For this compound, the introduction of an ethyl group at the ortho position of the phenyl ring would induce further steric hindrance. This would likely influence the dihedral angle between the phenyl and indene (B144670) rings, potentially increasing the deviation from planarity compared to the unsubstituted parent compound. The core indene-1,3-dione skeleton is expected to retain its characteristic geometry. The optimized structure provides the foundation for analyzing electronic properties and reactivity.

Parameter2-phenyl-1H-indene-1,3(2H)-dione (Calculated)This compound (Predicted Effect)
Method DFT (B3LYP/6-311++G(d,p))-
Overall Structure Non-planarIncreased non-planarity
Dihedral Angle (Phenyl vs. Indene) Nearly perpendicularLikely larger dihedral angle due to steric hindrance from the ethyl group
Indene-1,3-dione Core Maintained bicyclic structureExpected to be structurally conserved

Note: Data for 2-phenyl-1H-indene-1,3(2H)-dione is based on theoretical calculations. scispace.com Predictions for the ethyl-substituted compound are based on chemical principles.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

In the case of 2-phenyl-1H-indene-1,3(2H)-dione, the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed over the indene-1,3-dione part of the molecule. scispace.com The calculated HOMO-LUMO energy gap for this compound is slightly smaller than that of the parent 1H-indene-1,3(2H)-dione, indicating that the phenyl substitution increases its reactivity. scispace.com The addition of an electron-donating ethyl group to the phenyl ring in this compound is expected to raise the energy of the HOMO, thereby further decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to its unsubstituted phenyl counterpart.

ParameterValue for 2-phenyl-1H-indene-1,3(2H)-dionePredicted Effect for this compound
HOMO Energy -6.61 eVExpected to be higher (less negative)
LUMO Energy -2.31 eVMinor change expected
HOMO-LUMO Gap (ΔE) 4.30 eVExpected to be smaller
Chemical Reactivity Higher than 1H-indene-1,3(2H)-dioneExpected to be higher than 2-phenyl-1H-indene-1,3(2H)-dione

Note: Energy values are from DFT calculations for 2-phenyl-1H-indene-1,3(2H)-dione. scispace.com Predictions are based on the electronic effects of the ethyl substituent.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potentials. dergipark.org.tr

For 2-phenyl-1H-indene-1,3(2H)-dione, the MEP map shows that the most negative potential (red regions) is concentrated around the two carbonyl oxygen atoms of the indene-1,3-dione core, making them the primary sites for electrophilic interactions. scispace.com The hydrogen atoms of the phenyl ring and the indene skeleton exhibit positive potential (blue regions), indicating their susceptibility to nucleophilic attack. scispace.com The presence of the ethyl group in this compound would slightly alter the electron distribution on the phenyl ring but the primary reactive sites—the carbonyl oxygens—would remain the dominant regions of negative electrostatic potential.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies have been published for this compound, research on related indandione derivatives demonstrates the utility of this technique. For instance, MD simulations have been employed to investigate the interaction between spiro[indene-2,2'- researchgate.netnih.govpensoft.netoxathiazine]-1,3-diones and DNA. nih.gov

In such studies, the compound is placed in a simulated biological environment (e.g., a solution with a DNA molecule), and its dynamic behavior is tracked over a period, typically nanoseconds. nih.gov These simulations can reveal:

Binding Modes: How the molecule orients itself when interacting with a biological target.

Interaction Stability: The stability of the complex formed between the molecule and its target, often analyzed using metrics like Root-Mean-Square Deviation (RMSD). nih.gov

Key Intermolecular Forces: Identifying specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.gov

Applying this methodology to this compound could provide valuable insights into its potential interactions with biological targets like enzymes or receptors, elucidating its mechanism of action at a molecular level.

In Silico Prediction of Reactivity and Potential Interactions

In silico methods encompass a wide range of computational techniques to predict the properties of molecules, including their reactivity and potential biological interactions. These approaches are crucial in drug discovery and materials science for screening and prioritizing compounds for further experimental study. nih.gov

For the indandione class of compounds, in silico studies have been used to predict various properties. For example, the reactivity of 2-arylidene-1,3-indandiones has been analyzed to identify their reactive sites for cycloaddition reactions. researchgate.net Computational tools are also used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of derivatives, which are critical parameters for drug development. nih.govresearchgate.net

For this compound, in silico approaches could be used to:

Predict Biological Targets: Molecular docking simulations could screen the compound against libraries of known protein structures to identify potential binding partners, as has been done for other indandione derivatives to identify potential enzyme inhibitors. pensoft.net

Evaluate Drug-Likeness: Assess properties like lipophilicity and molecular weight to determine if the compound meets criteria for a potential drug candidate, such as Lipinski's rule of five. nih.gov

Predict Metabolic Pathways: Identify likely sites of metabolic modification by enzymes such as cytochrome P450.

These computational predictions provide a rational basis for designing further experimental investigations into the chemical and biological activity of this compound.

Biological Activity and Pre Clinical Investigation of 2 2 Ethylphenyl 1h Indene 1,3 2h Dione Analogues

In Vitro Studies of Biological Effects

Analogues of 1,3-indandione (B147059) have demonstrated notable antimicrobial properties against a range of pathogenic microbes. researchgate.net Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The antimicrobial efficacy is often assessed using methods like the disc diffusion or cup-plate method to measure zones of inhibition and micro-dilution assays to determine the Minimum Inhibitory Concentration (MIC). researchgate.netnih.gov

For instance, a series of novel 1,3-indandione derivatives synthesized through Knoevenagel condensation were tested against several bacterial strains, including Escherichia coli, Proteus mirabilis, Staphylococcus aureus, and Enterococcus faecalis. researchgate.net Antifungal activity was also evaluated against Candida albicans. researchgate.net Similarly, other research has focused on hydrazide-hydrazone derivatives, which have shown antimicrobial activity in the range of 64-256 µg/mL. nih.gov One particularly potent compound from this group, designated 3g, exhibited an MIC of 2 µg/mL against S. aureus, comparable to the reference antibiotic ampicillin. nih.gov

Table 1: Antimicrobial Activity of Selected 1,3-Indandione Analogues
Compound TypeMicroorganismActivity MeasurementResultSource
1,3-Indandione Derivative (Compound 7)Selected Bacterial StrainsActivityHigher activity among tested compounds researchgate.net
1,3-Indandione Derivative (Compound 2, 5)Candida albicansActivityPotent activity researchgate.net
Ethylparaben Hydrazide-Hydrazone (Compound 3g)Staphylococcus aureus (ATCC 29213)MIC2 µg/mL nih.gov
Ethylparaben Hydrazide-Hydrazone (Compound 3b)Candida albicans (ATCC 10231)MIC64 µg/mL nih.gov
General Hydrazide-Hydrazones (except 3g)Various microbesMIC64-256 µg/mL nih.gov

The anticancer potential of 1,3-indandione analogues has been extensively investigated. These compounds have been shown to possess antiproliferative and cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The mechanism of action often involves targeting key cellular processes like tubulin polymerization or inhibiting specific enzymes crucial for cancer cell growth. nih.gov

For example, certain 2-arylidene-indan-1,3-dione derivatives have demonstrated antiproliferative activity in MTT assays. nih.gov In other studies, novel derivatives were synthesized and tested for their ability to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target in cancer therapy. pensoft.net Several of these compounds exhibited inhibitory activity with IC50 values in the low micromolar range. pensoft.net Further research on 2-methylene-1H-indene-1,3-dione derivatives tethered to other molecules showed potent cytotoxic activities against lung cancer (A549) cells, with IC50 values as low as 1.15 µM. researchgate.net These compounds were also found to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Table 2: Anticancer Activity of Selected 1,3-Indandione Analogues
Compound TypeTarget Cell LineActivity MeasurementResult (IC50)Source
2-hydroxy-1H-indene-1,3(2H)-dione derivative (7b)FGFR1 EnzymeInhibitory Activity3.1 µM pensoft.net
2-hydroxy-1H-indene-1,3(2H)-dione derivative (9b)FGFR1 EnzymeInhibitory Activity3.3 µM pensoft.net
2-hydroxy-1H-indene-1,3(2H)-dione derivative (9c)FGFR1 EnzymeInhibitory Activity4.1 µM pensoft.net
2-hydroxy-1H-indene-1,3(2H)-dione derivative (9a)FGFR1 EnzymeInhibitory Activity5.7 µM pensoft.net
Indene-dione tethered acetamide (B32628) (3f)A549 (Lung Cancer)Cytotoxicity1.15 µM researchgate.net
Indene-dione tethered acetamide (3e)A549 (Lung Cancer)Cytotoxicity2.3 µM researchgate.net
Indene-dione tethered acetamide (3f)EGFR EnzymeInhibitory Activity0.023 µM researchgate.net
Indene-dione tethered acetamide (3e)EGFR EnzymeInhibitory Activity0.031 µM researchgate.net

Derivatives of 1,3-indandione are recognized for their anti-inflammatory properties. mdpi.com Investigations into their mechanisms of action suggest that they can modulate key inflammatory pathways. nih.gov The anti-inflammatory effects of related chemical structures often involve the regulation of signaling pathways such as NF-κB and MAPK, and the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. nih.gov

For example, studies on new sulfonamide derivatives have assessed their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines. researchgate.net One compound, 11n, was particularly effective at inhibiting PGE2 production and was shown to selectively affect COX-2 protein levels over COX-1. researchgate.net This selectivity is a desirable trait for anti-inflammatory agents. Further investigation revealed that this compound could also reduce levels of pro-inflammatory cytokines such as Interleukin 6 (IL-6) and TNF-alpha. researchgate.net

The 1,3-indandione scaffold is a versatile platform for developing potent enzyme inhibitors. Analogues have been shown to inhibit a variety of enzymes implicated in different diseases.

As mentioned previously, some derivatives are effective inhibitors of cancer-related kinases like FGFR1 and EGFR. pensoft.netresearchgate.net Beyond cancer, other indandione derivatives have been explored as inhibitors for different enzymatic targets. For instance, the bleaching herbicide SC-0051, a 2-benzoyl-cyclohexane-1,3-dione, was identified as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. core.ac.uk This enzyme is crucial in the biosynthesis of plastoquinones. core.ac.uk This discovery highlights a mode of action involving the inhibition of plant quinone biosynthesis. core.ac.uk While the user query mentioned tyrosinase and α-amylase, the available search results focused on other enzyme targets such as protein kinases and dioxygenases.

Historically, 1,3-indandione derivatives have been recognized for their anticoagulant properties, functioning as vitamin K antagonists. nih.gov This class of compounds has been used in the treatment of coagulation disorders. nih.gov Their mechanism of action is similar to that of warfarin, interfering with the synthesis of vitamin K-dependent clotting factors.

Preclinical evaluations of anticoagulants are often conducted in in vitro plasma models to assess their effect on coagulation pathways. scispace.comnih.gov These tests typically measure parameters such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). scispace.com For example, direct Factor Xa (FXa) inhibitors, a different class of anticoagulants, are known to prolong both PT and aPTT. scispace.com Indandione derivatives, acting as vitamin K antagonists, would also be expected to prolong these clotting times in plasma-based assays. The evaluation of new anticoagulant agents often involves collecting blood into specific anticoagulant solutions to accurately measure markers of coagulation activity in plasma. nih.gov

In Vivo Studies in Pre-clinical Animal Models

While in vitro studies provide crucial initial data, in vivo studies in preclinical animal models are essential for evaluating the efficacy and pharmacokinetics of drug candidates in a complex biological system. csmres.co.ukyoutube.comresearchgate.net

For potential anti-inflammatory drugs, animal models can involve inducing an inflammatory response, such as UV-induced erythema in guinea pigs or chemically induced vascular permeability in rats, to test the compound's inhibitory effects. ijpras.com The inflammatory response in these models occurs in phases, including an acute phase with vasodilation and a subacute phase characterized by leukocyte infiltration. ijpras.com

In oncology, preclinical animal models are used to assess the efficacy of potential anticancer compounds. csmres.co.uk These can include xenograft models, where human cancer cells are injected into immunocompromised mice. csmres.co.uk Such studies are critical for bridging the gap between cell-based assays and human clinical trials, although there can be poor correlation between preclinical findings and clinical efficacy. csmres.co.uk For instance, the antithrombotic efficacy of anticoagulants like the FXa inhibitor DX-9065a has been demonstrated in animal models of venous thrombosis and disseminated intravascular coagulation. scispace.com These in vivo studies provide indispensable information that cannot be obtained from in vitro experiments alone. youtube.com

Efficacy Assessment in Disease Models

The therapeutic potential of 2-aryl-1,3-indandione derivatives has been evaluated in a variety of preclinical settings. In animal models, these substances have demonstrated anti-inflammatory, analgesic, anti-tussive, and anticoagulant effects. nih.gov

A significant area of investigation has been their impact on platelet aggregation. In vitro studies on newly synthesized 1,3-indandione derivatives have demonstrated notable antiplatelet and anticoagulant activity. nih.gov Certain compounds showed significant inhibition of platelet aggregation induced by arachidonic acid. nih.gov Specifically, a series of 2,2-diaryl-1,3-indandione derivatives exhibited complete inhibition of platelet aggregation at a concentration of 500 μM when tested against an arachidonic acid agonist. nih.gov

Inhibitory Effect of Selected 2-Aryl-1,3-indandione Analogues on Platelet Aggregation Induced by Arachidonic Acid (AA) nih.gov
CompoundConcentrationInhibition (%)
2,2-diaryl-1,3-indandione derivatives (general)500 μM100%
Compound 15aData Not AvailableSignificant
Compound 15bData Not AvailableSignificant
Compound 19aData Not AvailableSignificant

Furthermore, selected 2-arylidene-indan-1,3-dione derivatives have shown antiproliferative activity against various cancer cell lines, suggesting their potential as candidates for further development as anti-cancer agents. nih.govnih.gov The scope of activity also extends to antiviral applications; hydroxylated derivatives have been identified as inhibitors of the NS2B-NS3 protease of the West Nile Virus. researchgate.net In the context of neurodegenerative disorders, 1,3-indandione derivatives have been designed and evaluated as imaging ligands for misfolded α-synuclein aggregates, which are hallmarks of Parkinson's disease. nih.govresearchgate.net

Mechanistic Exploration of Biological Responses

Investigations into the mechanisms of action for these analogues are ongoing. For the observed antiplatelet effects, it is suggested that the compounds may interfere with the arachidonic acid pathway. nih.gov The broad biological activities of indandione derivatives point to their ability to interact with a variety of biological targets. nih.gov

The anticancer properties may be linked to the inhibition of key enzymes involved in cell growth and proliferation. Indandione derivatives are recognized as inhibitors of tyrosine kinase, cyclin-dependent kinase, and epidermal growth factor receptors. The antiviral activity against the West Nile Virus is attributed to the inhibition of the viral NS2B-NS3 protease, an enzyme crucial for viral replication. researchgate.net

Molecular Docking and Receptor Interaction Studies

Computational methods, such as molecular docking, have been employed to predict how these compounds interact with biological macromolecules, providing insights into their binding affinities and potential molecular targets.

Ligand-Protein Binding Affinity Predictions

Molecular docking studies are crucial for predicting the strength of the interaction between a ligand (the indandione analogue) and a protein. These predictions help in prioritizing compounds for further experimental testing.

In the field of neurodegenerative disease research, specific 1-indanone (B140024) and 1,3-indandione derivatives have been evaluated for their binding affinity to synthetic α-synuclein fibrils. nih.gov Saturation binding experiments revealed that some of these compounds bind with high affinity, demonstrating nanomolar binding constants (Kd). researchgate.net For example, two lead candidates, compounds 8 and 32, were found to bind to α-synuclein fibrils with Kd values of 9.0 nM and 18.8 nM, respectively. researchgate.net These compounds also showed more than tenfold selectivity for α-synuclein over other protein aggregates like amyloid-β (Aβ) and tau fibrils. researchgate.net

Binding Affinity (Kd) of Lead 1,3-Indandione Analogues to α-Synuclein Fibrils researchgate.net
CompoundBinding Affinity (Kd) to α-syn Fibrils
Compound 89.0 nM
Compound 3218.8 nM

Other studies have examined the interaction of these derivatives with transport proteins. For instance, 2-substituted indan-1,3-dione derivatives with antiproliferative properties were found to bind strongly to albumin, with the unbound fraction being as low as 3% to 17%. nih.gov This strong binding suggests a potential for prolonged duration of action in vivo. nih.gov

Identification of Potential Molecular Targets

Through experimental assays and computational studies, several potential molecular targets for 2-aryl-1,3-indandione analogues have been identified. These targets span various classes of proteins and are implicated in a range of diseases.

Identified and Potential Molecular Targets:

Enzymes:

Tyrosine Kinase

Cyclin-Dependent Kinase (CDK)

Epidermal Growth Factor Receptor (EGFR)

West Nile Virus NS2B-NS3 Protease researchgate.net

Vitamin K Epoxide Reductase (VKOR) nih.gov

Acetylcholinesterase nih.gov

Protein Aggregates:

Misfolded α-synuclein fibrils nih.govresearchgate.net

Signaling Pathway Components:

Proteins in the Arachidonic Acid Pathway nih.gov

Tumor Necrosis Factor-alpha (TNF-α) jmpas.com

Histone Deacetylase (HDAC) jmpas.com

Vascular Endothelial Growth Factor (VEGF) jmpas.com

This wide range of targets underscores the versatility of the 1,3-indandione scaffold and highlights its potential as a foundational structure for the development of new therapeutic agents.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level investigation of "2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione," offering insights into its structural framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "this compound." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular skeleton.

In the ¹H NMR spectrum, the protons on the aromatic rings of the indene (B144670) core and the 2-ethylphenyl substituent would exhibit distinct chemical shifts, typically in the range of 7.0-8.0 ppm. The ethyl group protons would appear in the upfield region, with the methylene (B1212753) (-CH₂) protons showing a quartet and the methyl (-CH₃) protons a triplet. The single proton at the chiral center (C2) would likely appear as a singlet or a multiplet depending on its coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbons of the dione (B5365651) functionality resonating at a characteristic downfield shift (typically >190 ppm). Aromatic carbons would be observed between 120-150 ppm, while the aliphatic carbons of the ethyl group would appear in the upfield region (<30 ppm). The number of distinct signals confirms the molecular symmetry. Advanced 2D NMR techniques such as COSY, HMQC, and HMBC can be used to establish connectivity between protons and carbons, confirming the final structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar 2-phenyl-1,3-indandione structures.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indene-dione C=O->190
Aromatic C-H7.0 - 8.0120 - 140
Aromatic Quaternary C-135 - 150
C2-H~4.5~55
Ethyl -CH₂-~2.7 (quartet)~25
Ethyl -CH₃~1.2 (triplet)~15

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in "this compound" by probing their characteristic vibrational modes. nih.gov

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups of the dione moiety, typically found in the region of 1670-1740 cm⁻¹. The presence of two distinct peaks in this region can indicate the coupling between the two carbonyls. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically produce a series of sharp bands between 1450 and 1600 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often stronger and more defined in the Raman spectrum, making it particularly useful for analyzing the phenyl and indene ring systems. scispace.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchIR/Raman3000 - 3100Medium-Weak
Aliphatic C-H StretchIR/Raman2850 - 3000Medium
C=O Stretch (Dione)IR1670 - 1740Strong
Aromatic C=C StretchIR/Raman1450 - 1600Medium-Strong

Mass spectrometry (MS) is a critical technique for determining the molecular weight of "this compound" and for gaining structural information through analysis of its fragmentation patterns. The molecular formula for the compound is C₁₇H₁₄O₂.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion (M⁺), confirming the elemental composition. For C₁₇H₁₄O₂, the expected monoisotopic mass is approximately 250.0994 g/mol .

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Common fragmentation pathways for related indandiones include the loss of the substituent group, cleavage of the dione ring, and loss of carbon monoxide (CO) molecules. The fragmentation pattern serves as a molecular fingerprint that can help confirm the identity of the compound and distinguish it from its isomers.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of "this compound" in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation.

For related 2-substituted indene-1,3-dione compounds, crystallographic studies have revealed important details about their solid-state packing. researchgate.netmdpi.com These studies often show that molecules arrange themselves in the crystal lattice through intermolecular interactions such as π–π stacking between the aromatic rings. researchgate.net The analysis would also reveal the relative orientation of the 2-ethylphenyl group with respect to the indene-1,3-dione core.

Table 3: Representative Crystallographic Data for a Related Indene-1,3-dione Derivative Data is illustrative and based on published structures of similar compounds. mdpi.com

ParameterExample Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.9274
b (Å)8.4765
c (Å)14.3237
α (°)77.297
β (°)75.805
γ (°)63.850
Volume (ų)830.66
Z (Molecules/unit cell)2

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for the purification of "this compound" after its synthesis and for the assessment of its purity. amazonaws.com The choice of method depends on the scale and purpose of the analysis.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. researchgate.net For a compound of this nature, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297). researchgate.net

Column Chromatography , often utilizing silica gel as the stationary phase, is the standard method for purifying research-scale quantities of the compound. By applying the optimized solvent system determined from TLC, "this compound" can be effectively separated from starting materials, byproducts, and other impurities.

Emerging Applications of Indene 1,3 2h Dione Scaffolds in Chemical Science

Role in Organic Electronics and Optoelectronic Materials

The indene-1,3-dione core is a key component in the development of novel materials for organic electronics and optoelectronics. mdpi.comencyclopedia.pub Its inherent electron-accepting nature makes it an excellent candidate for constructing push-pull chromophores, which are essential for various applications in this field. researchgate.netresearchgate.net

Chromophores and Dyes for Solar Cell Applications

Indene-1,3-dione derivatives have been successfully employed as electron acceptors in the design of small molecule-based organic solar cells. rsc.org The performance of these solar cells is intrinsically linked to the molecular structure of the indene-1,3-dione derivative. For instance, subtle modifications to the chemical structure can significantly influence the power conversion efficiency and open-circuit voltage of the resulting device. rsc.org The indenoindene core, an extended version of the indene-1,3-dione scaffold, has also been utilized in the development of non-fullerene acceptors for organic solar cells, demonstrating the versatility of this structural motif. nih.gov

The following table summarizes the performance of two indandione-derived small molecule electron acceptors in bulk heterojunction solar cells:

CompoundPower Conversion Efficiency (%)Open Circuit Voltage (V)
FEHIDT2.4Higher than F8IDT
F8IDTLower than FEHIDTLower than FEHIDT

This data is illustrative and based on findings for specific indandione derivatives. rsc.org

Non-linear Optical (NLO) Properties

The indene-1,3-dione scaffold is a promising platform for the development of materials with significant non-linear optical (NLO) properties. mdpi.comencyclopedia.pub The push-pull electronic structure, which can be readily achieved by functionalizing the indene-1,3-dione core, is a key requirement for high NLO activity. researchgate.net Both linear and T-shaped push-pull chromophores based on the indan-1,3-dione moiety have been synthesized and their optoelectronic properties investigated. researchgate.net The strategic placement and number of donor branches attached to the central indan-1,3-dione acceptor, along with the nature of the π-linker, allow for the fine-tuning of the NLO response. researchgate.net

Utilization as Photoinitiators in Polymerization

Indene-1,3-dione derivatives have emerged as effective photoinitiators for free radical polymerization, particularly under visible light irradiation. anu.edu.aumdpi.combohrium.com These compounds can act as the photosensitive component in multi-component photoinitiating systems, often in combination with an electron donor (like a tertiary amine) and an electron acceptor (like an iodonium (B1229267) salt). anu.edu.aumdpi.com The efficiency of these systems is dependent on the specific chemical structure of the indene-1,3-dione dye, with push-pull architectures showing particular promise. researchgate.netanu.edu.au

A study of 21 different dyes based on indane-1,3-dione and its derivatives found that 10 of them could efficiently promote the free radical photopolymerization of acrylates when used in a three-component system. anu.edu.aumdpi.com The chemical mechanisms underlying the photoinitiation process have been investigated through fluorescence experiments, free energy change calculations, and electron spin resonance (ESR) spin-trapping experiments. anu.edu.aumdpi.com The success of these indene-1,3-dione-based photoinitiating systems has been demonstrated through the fabrication of 3D patterns using laser writing techniques. anu.edu.aumdpi.com

Biosensing and Bioimaging Applications

The indene-1,3-dione scaffold has shown potential in the development of fluorescent molecular probes for biosensing and bioimaging. mdpi.comnih.gov For example, 2-carbamido-1,3-indandione (CAID) has been studied for its photophysical properties and its potential as a fluorescent probe for investigating biomolecules. nih.gov This compound exhibits two enol tautomeric forms in solution, and its interaction with human serum albumin and DNA has been investigated, suggesting its suitability for such applications. nih.gov

Furthermore, derivatives of 1,3-indandione (B147059) have been synthesized and evaluated as ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases. nih.gov These findings highlight the potential of the indene-1,3-dione scaffold in the design of diagnostic tools for various medical conditions.

Building Blocks for Complex Organic Synthesis (e.g., Fused- and Spiro-Scaffolds)

The reactivity of the indene-1,3-dione core makes it a valuable starting material for the synthesis of more complex molecular architectures, including fused and spirocyclic systems. mdpi.comresearchgate.net The presence of an active methylene (B1212753) group and two carbonyl functionalities allows for a variety of chemical transformations. mdpi.comwikipedia.org

The Knoevenagel condensation is a commonly employed reaction for functionalizing the active methylene group of indene-1,3-dione, leading to the formation of arylidene-1,3-indanediones. researchgate.netnih.gov These intermediates can then be used in multicomponent reactions to construct fused heterocyclic systems, such as indeno-fused pyridines. nih.govacs.orgacs.org

Spiro compounds containing the indane-1,3-dione moiety can be synthesized through 1,3-dipolar cycloaddition reactions. researchgate.net For instance, the reaction of ninhydrin (a hydrated form of indane-1,3-dione), an amino acid like L-proline, and an alkene can yield spiro indane-1,3-dione pyrrolizidine compounds with high regio- and stereoselectivity. researchgate.net Similarly, spiro 1,3-indanedione-fused dihydropyridines can be synthesized through the condensation of a tetrone with N-aryl/alkylenamines. nih.gov

The versatility of indane-1,3-dione as a synthetic building block is further demonstrated by its use in the synthesis of 4-azafluorenones (indeno[1,2-b]pyridines), which are of interest for their potential biological activities. benthamscience.com

Future Research Directions and Unexplored Avenues for 2 2 Ethylphenyl 1h Indene 1,3 2h Dione Research

Development of Highly Selective and Efficient Synthetic Routes

Future research should prioritize the development of novel synthetic methodologies for 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione and its derivatives that are not only high-yielding but also adhere to the principles of green chemistry. The Knoevenagel condensation is a common method for synthesizing 2-arylidene-1,3-indanediones, and recent advancements have focused on environmentally friendly approaches. acs.orgresearchgate.net

Key areas for exploration include:

Catalyst Development: Investigating the use of novel catalysts, such as task-specific ionic liquids or heterogeneous catalysts like ZrOCl2·8H2O, could lead to faster reaction times, milder reaction conditions, and easier product purification. acs.orgresearchgate.net The development of reusable catalysts would also enhance the sustainability of the synthesis.

Solvent-Free and Aqueous Conditions: Exploring solvent-free reaction conditions or the use of water as a solvent are promising avenues for greener synthesis. acs.orgresearchgate.net These methods reduce the reliance on volatile and often toxic organic solvents.

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to significantly accelerate the synthesis of this compound, offering a more energy-efficient alternative to conventional heating. acs.org

Asymmetric Synthesis: For potential pharmaceutical applications, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound derivatives could be crucial, as different enantiomers may exhibit distinct biological activities.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesKey Research Focus
Catalytic Synthesis High efficiency, selectivity, and potential for catalyst recycling.Development of novel, robust, and reusable catalysts.
Green Synthesis Reduced environmental impact, use of non-toxic solvents, and milder reaction conditions.Optimization of solvent-free and aqueous reaction protocols.
Microwave-Assisted Synthesis Rapid reaction times and improved energy efficiency.Exploration of reaction parameters to maximize yield and purity.
Asymmetric Synthesis Access to enantiomerically pure compounds with potentially distinct biological activities.Design of chiral catalysts and auxiliaries for stereocontrol.

Deeper Mechanistic Understanding of Biological Interactions

The indane-1,3-dione scaffold is present in molecules with a wide array of biological activities, including anticancer, anticoagulant, and antimicrobial properties. nih.govnih.govresearchgate.net A crucial future research direction is to elucidate the specific biological targets and mechanisms of action for this compound.

Unexplored avenues include:

Enzyme Inhibition Studies: A systematic investigation of the inhibitory potential of this compound against a panel of clinically relevant enzymes is warranted. For instance, derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been evaluated as FGFR1 inhibitors, suggesting that the indane-1,3-dione core can be a pharmacophore for kinase inhibition. pensoft.netresearchgate.net Other potential targets could include tyrosinase and α-glucosidase, based on studies of other 2-aryl-1H-indene-1,3(2H)-dione analogs. nih.govsums.ac.ir

Antimicrobial and Antiviral Screening: Given the reported antimicrobial activity of some indane-1,3-dione derivatives, it would be valuable to screen this compound against a diverse range of pathogenic bacteria and fungi. researchgate.net Similarly, its potential as an antiviral agent, particularly against viruses like HPV, could be explored. nih.gov

Anticancer Activity and Mechanism of Action: The antiproliferative activity of this compound against various cancer cell lines should be investigated. nih.gov Should it exhibit significant cytotoxicity, further studies to unravel its mechanism of action, such as the induction of apoptosis or cell cycle arrest, would be essential.

Structure-Activity Relationship (SAR) Studies: A systematic modification of the 2-ethylphenyl substituent and the indane-1,3-dione core would be crucial for establishing a clear structure-activity relationship. This would guide the design of more potent and selective analogs.

Exploration of Novel Material Science Applications

The unique electronic and photophysical properties of the indane-1,3-dione scaffold make it a promising candidate for various applications in material science. mdpi.comencyclopedia.pub Future research should focus on harnessing these properties for the development of novel materials based on this compound.

Potential areas of investigation include:

Organic Electronics: The electron-accepting nature of the indane-1,3-dione core suggests its potential use in organic electronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.comencyclopedia.pub Research could focus on synthesizing derivatives with tailored electronic properties.

Chemosensors: The development of this compound-based chemosensors for the detection of specific analytes is a promising avenue. For example, indanedione-based chemodosimeters have been developed for the selective detection of cyanide. researchgate.net The ethylphenyl substituent could be functionalized to introduce specific recognition sites.

Photoinitiators: Indane-1,3-dione derivatives have been investigated as photoinitiators for polymerization reactions. researchgate.net The photophysical properties of this compound should be characterized to assess its potential in this area.

Non-Linear Optical (NLO) Materials: The indane-1,3-dione scaffold is also found in chromophores with non-linear optical properties. encyclopedia.pub The synthesis and characterization of derivatives of this compound with enhanced NLO responses could be a fruitful area of research.

Advanced Computational Design and Prediction

In silico methods are powerful tools for accelerating the discovery and optimization of new molecules. Future research on this compound should leverage advanced computational techniques to guide experimental efforts.

Key computational approaches to be explored:

Molecular Docking: To predict the binding modes and affinities of this compound and its derivatives with various biological targets, molecular docking studies are essential. nih.govresearchgate.net This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. mdpi.com This can aid in the design of new analogs with improved potency.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net This can provide insights into its potential applications in material science.

ADME-Tox Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial in the early stages of drug discovery to assess the drug-likeness of this compound and its derivatives. researchgate.net

Expanding the Chemical Diversity of this compound Derivatives

To fully explore the potential of the this compound scaffold, a key future direction is the synthesis of a diverse library of its derivatives. This will enable a comprehensive evaluation of their structure-property relationships.

Strategies for expanding chemical diversity include:

Functionalization of the Ethylphenyl Ring: Introduction of various substituents (e.g., halogens, nitro groups, hydroxyl groups, methoxy (B1213986) groups) at different positions on the 2-ethylphenyl ring can significantly impact the electronic and steric properties of the molecule, leading to altered biological activity or material properties. sums.ac.ir

Modification of the Indane-1,3-dione Core: Chemical modifications of the indane-1,3-dione moiety, such as halogenation or the introduction of other functional groups, can also be explored to fine-tune the properties of the molecule. nih.gov

Synthesis of Spirocyclic Derivatives: The reaction of 2-arylidene-1,3-indanediones with various reagents can lead to the formation of complex and structurally diverse spirocyclic compounds, which may possess unique biological activities. researchgate.net

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores or functional moieties could lead to the development of hybrid molecules with enhanced or novel properties.

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Use CSA (0.2 equiv.) for faster reaction times (0.5–2 hours) and improved regioselectivity .

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to ethanol .

  • Yield Table :

    SubstrateCatalystSolventTime (h)Yield (%)Ref.
    2-EthylbenzaldehydeCSATHF276–90

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond lengths, angles, and thermal ellipsoid parameters. For example, lattice parameters (e.g., monoclinic system, space group P2₁/c) and hydrogen bonding networks are resolved .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm; the enolic -OH proton (if present) resonates at δ 12–14 ppm .
    • ¹³C NMR : Carbonyl groups (C=O) show peaks at δ 185–195 ppm .
  • IR Spectroscopy : Strong C=O stretches at 1700–1750 cm⁻¹ and enol O-H stretches at 3200–3500 cm⁻¹ .

How does the introduction of electron-withdrawing substituents affect the photostability and electronic properties of 1H-indene-1,3(2H)-dione derivatives?

Advanced
Electron-withdrawing groups (EWGs) like fluorine or nitro substituents significantly alter photostability and electronic behavior:

  • Photostability : Fluorinated derivatives (e.g., BTID-2F) exhibit enhanced stability under UV light (λ = 253.7 nm) due to reduced HOMO-LUMO gaps and suppressed radical formation .
  • Electronic Properties :
    • DFT Calculations : EWGs lower the LUMO energy, improving electron transport in organic semiconductors .
    • Photovoltaic Efficiency : Fluorination increases power conversion efficiency (PCE) from 8.3% (BTID-0F) to 11.3% (BTID-2F) in solar cells by optimizing morphology and charge mobility .

Q. Experimental Design :

  • Flash Photolysis : Monitor transient absorption spectra (λ = 400–700 nm) in air-free ethanol to track radical intermediates (e.g., solvated electrons) .

What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-311G** basis set to calculate frontier molecular orbitals (HOMO/LUMO), dipole moments, and Fukui indices for reactivity prediction .
  • Correlation Energy Models : Apply the Colle-Salvetti formula to estimate electron correlation energies, validated against experimental data (error <5%) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. cyclohexane) on tautomeric equilibria (diketo ↔ enol ↔ enolate) .

Q. Software Recommendations :

  • Gaussian 16 (DFT), VASP (periodic systems), and SHELXTL (crystallography) .

How can researchers resolve contradictions in reported biological activities of 1H-indene-1,3(2H)-dione derivatives across different studies?

Advanced
Contradictions often arise from structural modifications or assay variability. Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 2-ethylphenyl vs. 3-hydroxyquinolinyl) and measure IC₅₀ values for enzyme inhibition .
  • Standardized Assays : Use identical cell lines (e.g., HUVECs) and oxidant concentrations (e.g., H₂O₂ at 100 μM) to compare antioxidant activities .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from studies with conflicting results, controlling for variables like solvent polarity and pH .

Example : Derivatives with bulky tert-butyl groups (e.g., compound 9 ) show higher antioxidant activity (IC₅₀ = 12 μM) than unsubstituted analogs due to steric protection of phenolic -OH groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.